molecular formula C10H13NO4S B1486993 2-(Tetrahydropyran-4-ylmethoxy)-thiazole-4-carboxylic acid CAS No. 1879392-92-3

2-(Tetrahydropyran-4-ylmethoxy)-thiazole-4-carboxylic acid

Cat. No. B1486993
CAS RN: 1879392-92-3
M. Wt: 243.28 g/mol
InChI Key: VNKSQJRYJHPDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Tetrahydropyran-4-ylmethoxy)-thiazole-4-carboxylic acid” is a complex organic compound. The compound contains a tetrahydropyran (THP) ring, which is an important motif in biologically active molecules . The THP ring is attached to a thiazole ring via a methoxy bridge, and a carboxylic acid group is attached to the thiazole ring.


Synthesis Analysis

The synthesis of tetrahydropyran (THP) rings is a well-studied area in organic chemistry. Common strategies for THP synthesis are based on typical retrosynthetic disconnections. General mechanistic and stereochemical considerations for each disconnection are included . The synthesis of the entire compound, including the thiazole and carboxylic acid groups, is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the THP ring, thiazole ring, methoxy bridge, and carboxylic acid group . The THP ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The thiazole ring is a heterocyclic compound consisting of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The THP ring can undergo a variety of reactions, including etherification, hetero-Diels–Alder reactions, and reactions involving oxocarbenium ions . The thiazole ring and carboxylic acid group can also participate in various reactions.

properties

IUPAC Name

2-(oxan-4-ylmethoxy)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c12-9(13)8-6-16-10(11-8)15-5-7-1-3-14-4-2-7/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKSQJRYJHPDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydropyran-4-ylmethoxy)-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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